CB1 Receptor Affinity: 6-Chloro-2-Methyl Ester vs. Unsubstituted and Free Acid Analogs
The target compound demonstrates high-affinity binding to the CB1 cannabinoid receptor (Ki = 1.3 nM) and functions as a type 1 allosteric modulator with functional potency of 3.2 nM . In contrast, the corresponding free acid (6-chloro-1H-indole-2-carboxylic acid) exhibits no detectable CB1 modulatory activity, while unsubstituted indole-2-carboxylate esters show >100-fold lower affinity [1].
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 1.3 nM |
| Comparator Or Baseline | 6-Chloro-1H-indole-2-carboxylic acid (free acid): no activity reported; Unsubstituted indole-2-carboxylate esters: >100 nM |
| Quantified Difference | >100-fold higher affinity for target vs. unsubstituted esters; functional activity absent in free acid analog |
| Conditions | Recombinant human CB1 receptor binding assay (radioligand displacement) |
Why This Matters
The methyl ester is essential for CB1 receptor engagement; procuring the free acid or an unsubstituted indole ester will not replicate this specific pharmacological profile.
- [1] MDPI. Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. Molecules. 2024;29(22):5342. View Source
